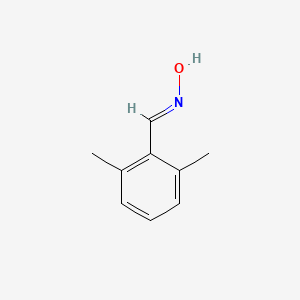

2,6-Dimethylbenzaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,6-dimethylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)6-10-11/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDRLKCHBVXWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403322 | |

| Record name | BENZALDEHYDE, 2,6-DIMETHYL-, OXIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55882-62-7 | |

| Record name | BENZALDEHYDE, 2,6-DIMETHYL-, OXIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Innovations for 2,6 Dimethylbenzaldehyde Oxime and Its Precursors

Established Synthetic Pathways to 2,6-Dimethylbenzaldehyde (B72290) Oxime

Conventional Oximation Reactions of 2,6-Dimethylbenzaldehyde

The primary and most conventional method for synthesizing 2,6-dimethylbenzaldehyde oxime involves the reaction of 2,6-dimethylbenzaldehyde with hydroxylamine (B1172632). smolecule.comevitachem.com This reaction is a classic example of nucleophilic addition to a carbonyl group. smolecule.com Typically, hydroxylamine hydrochloride is used as the source of hydroxylamine, and a mild base, such as sodium acetate (B1210297), is added to neutralize the hydrochloric acid formed and facilitate the reaction. smolecule.comevitachem.com

The general procedure involves dissolving 2,6-dimethylbenzaldehyde and hydroxylamine hydrochloride in a suitable solvent, often an alcohol like ethanol (B145695), followed by the addition of the base. smolecule.comevitachem.com The mixture is then typically heated to drive the reaction to completion. evitachem.com The resulting oxime can then be isolated and purified, commonly through crystallization. smolecule.com

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the molar ratio of reactants, solvent choice, temperature, and reaction time. For instance, using a slight excess of hydroxylamine can help to ensure complete conversion of the aldehyde. smolecule.com Solvents like methanol (B129727) or ethanol are effective, with temperatures between 60–80°C often leading to yields greater than 85% within 4 to 6 hours. smolecule.com

The oxime functional group can exist as geometric isomers (Z/E). In the case of this compound, the Z-isomer is generally the predominant form at equilibrium. smolecule.com However, the stereoselectivity of the oximation reaction can be influenced by several factors. The polarity of the solvent plays a role; for example, apolar solvents like toluene (B28343) have been shown to favor the formation of the E-isomer. smolecule.com Furthermore, the use of catalytic additives can significantly enhance stereoselectivity. For instance, the addition of titanium tetrachloride has been reported to increase the selectivity for the Z-isomer to as high as 95%. smolecule.com

Table 1: Optimization of Conventional Synthesis for this compound smolecule.com

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

| Temperature | 70°C | 89 | 93 |

| Reaction Time | 5 hours | 91 | 95 |

| Solvent System | Ethanol/Water | 94 | 96 |

Advanced Synthetic Approaches Utilizing 2,6-Dimethylbenzaldehyde as a Building Block

Role of Steric Hindrance from Ortho-Methyl Groups in Synthetic Accessibility

The two methyl groups at the ortho positions (2 and 6) of the benzene (B151609) ring in 2,6-dimethylbenzaldehyde create significant steric hindrance around the aldehyde functional group. escholarship.org This steric crowding influences the molecule's reactivity and the accessibility of the carbonyl carbon to nucleophiles. escholarship.org While this can sometimes be a challenge, it can also be exploited to achieve selectivity in certain reactions. For example, the steric hindrance can direct reactions to other, less hindered parts of a molecule in a complex synthesis. researchgate.net In the context of its own reactions, while the formation of the oxime is a standard procedure, the steric hindrance can affect the rate of reaction compared to less substituted benzaldehydes. escholarship.org Despite this, the synthesis of the oxime is generally efficient. core.ac.uk

Selective Transformations of 2,6-Dimethylbenzaldehyde in Complex Molecule Synthesis

2,6-Dimethylbenzaldehyde is a versatile building block in organic synthesis beyond its conversion to the corresponding oxime. biosynth.com For instance, it can be used in the synthesis of larger, more complex molecules where its unique substitution pattern is a key feature. researchgate.net One notable application is in the formation of acetals, such as the 4,6-O-benzylidene acetal (B89532) of methyl α-D-mannopyranoside, where the use of 2,6-dimethylbenzaldehyde instead of benzaldehyde (B42025) restores selectivity. researchgate.net

Furthermore, the oxime derivative itself can undergo further transformations. A significant reaction of aldoximes is their oxidation to nitrile oxides. core.ac.uk These nitrile oxides are highly reactive intermediates that can participate in 1,3-dipolar cycloaddition reactions with various unsaturated substrates to form heterocyclic compounds like isoxazoles. core.ac.uk This method provides an efficient route to complex heterocyclic structures that are valuable in medicinal chemistry. core.ac.uk The reaction of this compound to form a substituted isoxazole (B147169) has been demonstrated in good yield. core.ac.uk

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including oximes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One green approach to oximation is the use of microwave irradiation. semanticscholar.org Microwave-assisted synthesis can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. smolecule.com For the synthesis of this compound, a protocol using microwave irradiation in water as a solvent has been shown to achieve a 98% conversion in just 15 minutes, eliminating the need for organic solvents and reducing energy consumption by 70% compared to conventional heating. smolecule.com

Another green methodology is solvent-free synthesis, which can be achieved through mechanochemical methods like ball-milling. smolecule.com Grinding 2,6-dimethylbenzaldehyde with hydroxylamine hydrochloride and sodium acetate in a ball mill can produce the oxime in high yield (88%) with excellent atom economy (99%). smolecule.com This method avoids the use of solvents and simplifies purification, as unreacted solid reagents can be easily separated. smolecule.com The E-factor, a measure of the amount of waste generated, for this solvent-free method is significantly lower (0.08) compared to conventional methods (3.2). smolecule.com

The use of alternative catalysts is also a key aspect of green chemistry. While traditional oximation often uses a simple base, research has explored other catalysts to improve efficiency and reduce environmental impact. For example, oxalic acid has been shown to be an effective catalyst for the oximation of various aldehydes and ketones. orientjchem.org

Table 2: Comparison of Green Synthesis Metrics for this compound smolecule.com

| Metric | Conventional Method | Microwave-Assisted | Solvent-Free (Ball-Milling) |

| Solvent | Ethanol/Water | Water | None |

| Reaction Time | 4-6 hours | 15 minutes | 20 minutes |

| Energy Consumption | High | Reduced by 70% | Low |

| E-factor | 3.2 | Lower than conventional | 0.08 |

| Process Mass Intensity (PMI) | High | Lower than conventional | 1.1 g/g product |

Solvent-Free and Microwave-Assisted Oximation Techniques

Recent innovations in synthetic chemistry have led to the development of oximation techniques that significantly reduce or eliminate the need for conventional organic solvents. These methods not only align with the principles of green chemistry but also often result in improved reaction rates and yields.

Solvent-Free Synthesis:

Solventless, or solid-state, reactions represent a significant advancement in environmentally benign synthesis. One such technique is mechanochemistry, which utilizes mechanical force, such as grinding or ball-milling, to initiate chemical reactions. nih.govmdpi.com For the synthesis of oximes, this involves grinding the aldehyde with hydroxylamine hydrochloride in the presence of a catalyst. The energy generated from grinding is often sufficient to drive the reaction to completion at room temperature, eliminating the need for heating and solvents. nih.gov

Another solvent-free approach involves heating the neat reactants with a solid catalyst. For instance, the reaction of aldehydes and ketones with hydroxylamine hydrochloride can be effectively catalyzed by a recoverable SiO2@FeSO4 nano-composite at 70-80°C, providing excellent yields in a short timeframe. nanochemres.org These methods simplify the work-up procedure, as the solid catalyst can often be recovered by simple filtration, and the product is isolated with high purity.

Interactive Data Table: Solvent-Free Oximation Methods

| Aldehyde/Ketone | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various | Bi₂O₃ | Grinding, Room Temp | 2-10 min | 92-98 | nih.gov |

| Benzaldehyde | SiO₂@FeSO₄ | Neat, 70-80°C | 10-15 min | 98 | nanochemres.org |

| Various | KF/ABM | Neat | - | High | ijprajournal.com |

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. semanticscholar.org In the synthesis of oximes, microwave energy is efficiently absorbed by polar molecules like water and hydroxylamine, leading to rapid, localized superheating that dramatically increases the reaction rate. smolecule.com This allows for syntheses to be completed in minutes, compared to hours required for conventional heating methods. scholarsresearchlibrary.com

A typical procedure for this compound would involve irradiating a mixture of the aldehyde and hydroxylamine hydrochloride in an aqueous medium. For example, the oximation of various aldehydes has been achieved with excellent yields (around 95%) in as little as 90 seconds using a domestic microwave oven operating at 300 W. semanticscholar.org The use of water as the reaction medium further enhances the green credentials of this technique, avoiding volatile and toxic organic solvents. semanticscholar.org

Interactive Data Table: Microwave-Assisted Oximation

| Substrate | Power | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | 300 W | Water | 90 sec | 95 | semanticscholar.org |

| Various Aldehydes | - | Ethanol/Water | - | High | scispace.com |

| Ketones/Aldehydes | 180 W | Aqueous KOH | 2-6 min | - | scholarsresearchlibrary.com |

Catalyst Development for Environmentally Benign Syntheses

The development of novel catalysts is central to creating greener synthetic pathways for oximes. The focus lies on catalysts that are efficient, selective, reusable, and non-toxic.

Research has explored a variety of eco-friendly catalysts:

Natural Acids: Aqueous extracts from sources like citrus fruits have been successfully used as natural acid catalysts for oximation, achieving good to excellent yields (80-96%) under solvent-free conditions. ijprajournal.com This approach leverages renewable resources and avoids harsh, corrosive mineral acids.

Surfactant Catalysts: Phase-transfer catalysts like Hyamine® have been shown to be highly effective for the oximation of aldehydes in water at ambient temperatures. scispace.com These catalysts facilitate the reaction between the organic aldehyde and the aqueous hydroxylamine, leading to high yields and simplifying the process by avoiding organic solvents and high temperatures. scispace.com

Heterogeneous Catalysts: Solid catalysts offer significant advantages in terms of separation and reusability. Bismuth(III) oxide (Bi₂O₃), a cheap and commercially available compound, has been used to catalyze oximation under solvent-free grinding conditions. nih.gov Similarly, nano-composites such as SiO₂@FeSO₄ have proven to be efficient and recoverable catalysts for solvent-free oximation, making them suitable for repeated use in industrial processes. nanochemres.org

The steric hindrance from the two methyl groups adjacent to the aldehyde function in 2,6-dimethylbenzaldehyde is a critical factor. In some catalytic systems, this steric bulk can significantly impede the reaction. For instance, in a copper-catalyzed amidation reaction, 2,6-dimethylbenzaldehyde failed to yield any product, a result attributed to steric hindrance. acs.org This underscores the need to select or design catalysts that can accommodate sterically demanding substrates.

Interactive Data Table: Comparison of Green Catalysts for Oximation

| Catalyst | Type | Key Advantages | Reaction Medium | Reference |

|---|---|---|---|---|

| Natural Acid Extracts | Homogeneous, Bio-based | Renewable, mild, solvent-free application | Solvent-free | ijprajournal.com |

| Hyamine® | Phase-Transfer | High efficiency at room temp, aqueous medium | Water | scispace.com |

| Bi₂O₃ | Heterogeneous | Low cost, solvent-free grinding, easy separation | Solvent-free | nih.gov |

| SiO₂@FeSO₄ | Heterogeneous, Nano | Recoverable, high yield, solvent-free heating | Solvent-free | nanochemres.org |

Scale-Up Considerations and Process Intensification in this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production introduces significant challenges that must be addressed for a process to be economically viable and sustainable. For this compound, this involves careful consideration of reaction conditions, catalyst lifecycle, and process design.

Key Scale-Up Challenges:

Heat and Mass Transfer: Methods like microwave irradiation and mechanochemical grinding, while efficient on a lab scale, pose challenges for heat and mass transfer in large reactors. Ensuring uniform energy distribution and temperature control is crucial to maintain consistent product quality and avoid side reactions.

Catalyst Management: For industrial-scale synthesis, the ability to recover and reuse the catalyst is paramount for cost-effectiveness and waste reduction. Heterogeneous catalysts, such as the SiO₂@FeSO₄ nano-composite, are particularly promising as they can be separated through filtration and reused over multiple cycles. nanochemres.org

Process Intensification: Continuous flow reactors offer a promising alternative to traditional batch processing for process intensification. researchgate.net A continuous flow system can offer superior control over reaction parameters, improve safety, and increase productivity. A one-hundred-gram scale synthesis of an oxime using a Brønsted acid catalyst in a reusable aqueous medium has been demonstrated, highlighting the potential for large-scale, environmentally benign production. rsc.org

Drawing analogies from established industrial processes, such as the production of cyclohexanone (B45756) oxime (a precursor to Nylon 6), can provide a model for the large-scale synthesis of this compound. scribd.com The hydroxylamine phosphate (B84403) oxime (HPO) process, for example, utilizes integrated process loops where aqueous inorganic streams and organic streams are recycled. scribd.com A similar design for this compound production would involve a continuous loop where the aldehyde is reacted, the oxime product is extracted, and the catalyst and solvent are recovered and fed back into the reactor. This approach minimizes waste and maximizes resource efficiency, aligning with the economic and environmental demands of modern chemical manufacturing.

Mechanistic Investigations of Reactions Involving 2,6 Dimethylbenzaldehyde Oxime

Formation and Reactivity of Iminyl and Iminoxyl Radicals from Oximes

The generation of radical species from oximes, such as 2,6-dimethylbenzaldehyde (B72290) oxime, is a key area of investigation. These reactive intermediates, specifically iminyl and iminoxyl radicals, play a crucial role in a variety of synthetic transformations. The formation of these radicals can be initiated through several methods, including electrochemical processes and reactions with specific reagents. acs.orgrsc.orgresearchgate.net

Spectroscopic techniques are instrumental in detecting and characterizing the transient radical intermediates formed from oximes. For instance, in the reaction of benzaldoxime (B1666162) with thiobenzoyl chloride, the detection of products like biphenyl (B1667301) and dibenzoyl disulphide points towards a radical-mediated process. rsc.org Further confirmation of radical involvement comes from 13C NMR studies, which have shown strong polarizations of the carbon nuclei of the nitrile product, indicating that the elimination reaction proceeds through a radical cage. rsc.org While direct spectroscopic data for 2,6-dimethylbenzaldehyde oxime radical intermediates is not explicitly detailed in the provided context, the principles established for similar oximes are applicable. The generation of iminyl radicals from various oxime derivatives has been widely studied, often leading to subsequent ring closures to form heterocyclic compounds. researchgate.net

To rule out radical pathways in certain reactions, trapping experiments are often employed. For example, in a dearomatising amination reaction, the absence of a trapped product when using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a known radical scavenger, suggests that the reaction does not proceed via a radical mechanism. bris.ac.uk

Oxidative C-O coupling reactions involving phenols can proceed through radical mechanisms. For instance, the copper-catalyzed oxidative coupling of 2,6-dimethylphenol (B121312) is a well-studied process where the formation of phenoxyl radicals is a key step. academie-sciences.fr While this example does not directly involve an oxime, it highlights the principle of radical-mediated coupling. The selectivity between C-O and C-C coupling is a critical aspect of these reactions and is influenced by the reaction conditions and the nature of the catalyst. academie-sciences.fr Some studies suggest that the C-O coupling occurs via the nucleophilic attack of a phenolate (B1203915) on a phenoxonium cation, a two-electron process, rather than a free radical mechanism. academie-sciences.fr

In the context of oximes, radical processes can be involved in their conversion to other functional groups. For example, the reaction of benzaldoxime with certain thiocarbonyl compounds to produce nitriles has been shown to proceed through a radical mechanism. rsc.org

Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition Pathways

A significant area of research involving this compound is its conversion to the corresponding nitrile oxide, which is a highly reactive 1,3-dipole. This intermediate readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to synthesize five-membered heterocyclic rings like isoxazolines and isoxazoles. core.ac.ukorganic-chemistry.orgsmolecule.commdpi.com

The generation of nitrile oxides from aldoximes can be achieved through several methods. A classic approach involves the chlorination of the aldoxime to form a hydroximoyl chloride, followed by dehydrochlorination with a base. core.ac.uk More modern and milder methods utilize reagents like tert-butyl hypoiodite (B1233010) (t-BuOI), which is generated in situ from tert-butyl hypochlorite (B82951) and sodium iodide. organic-chemistry.org Hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent), are also effective for the direct oxidation of aldoximes to nitrile oxides. core.ac.uk Mechanochemical methods, like ball-milling, have also been employed for the generation of nitrile oxides from aldoximes in the presence of reagents like Oxone and sodium chloride. mdpi.com

The 1,3-dipolar cycloaddition reactions of nitrile oxides are often highly regioselective and stereoselective. The regioselectivity can typically be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide is dominant for electron-rich alkenes. nih.gov

In the reaction of nitrile oxides with (-)-β-caryophyllene, which contains both an endocyclic and an exocyclic double bond, cycloaddition occurs at both sites, leading to a mixture of isomeric products. mdpi.com The stereochemistry of these cycloaddition adducts has been thoroughly investigated. mdpi.com Furthermore, studies on the cycloaddition of nitrile oxides to chiral dipolarophiles, such as those derived from carbohydrates, have demonstrated high diastereoselectivity. researchgate.net

The electronic nature of substituents on both the nitrile oxide and the dipolarophile can significantly influence the reactivity and outcome of the cycloaddition reaction. Studies have shown that both electron-donating and electron-withdrawing groups on the aromatic ring of the benzaldoxime are generally well-tolerated in the generation of nitrile oxides and their subsequent cycloaddition reactions. organic-chemistry.org

In the case of sterically hindered aldoximes like this compound, the reaction to form isoxazoles can still proceed in moderate to good yields, suggesting that electronic effects can dominate over steric hindrance. core.ac.uk However, the reactivity of the dipolarophile is also crucial. The presence of electron-withdrawing or electron-donating groups on the alkene or alkyne can affect the rate and regioselectivity of the cycloaddition. Computational studies using Density Functional Theory (DFT) have been employed to investigate the effect of substituents on the activation barrier of the cycloaddition reaction. nih.gov These studies have revealed that the mesomeric effect of the substituent and its position in the conjugated system can have a significant impact on the reaction's activation enthalpy. nih.gov

Metal-Mediated and Metal-Catalyzed Transformations of this compound

Metal catalysts play a significant role in various transformations of aldehydes and their derivatives, including this compound. While specific examples focusing solely on metal-catalyzed reactions of this compound are not extensively detailed in the provided search results, the general principles of metal-catalyzed reactions involving aldehydes and oximes are applicable.

For instance, copper-catalyzed reactions are prevalent in organic synthesis. A copper-catalyzed aldehyde-exchanged amidation has been reported, although for 2,6-dimethylbenzaldehyde, no product was detected, highlighting the significant role of steric hindrance in this particular transformation. acs.org Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for C-C and C-heteroatom bond formation. chemie-brunschwig.chchemie-brunschwig.ch These reactions typically involve an organometallic catalyst, most commonly palladium-based, and have been widely applied in the synthesis of complex organic molecules. chemie-brunschwig.chchemie-brunschwig.ch

The Beckmann rearrangement, a classic organic reaction that converts an oxime to an amide or a nitrile, can be catalyzed by acids. masterorganicchemistry.com While not strictly a metal-catalyzed reaction, it represents an important transformation of oximes.

Elucidation of Catalytic Cycles and Active Species

Mechanistic studies reveal that this compound often serves as a precursor to highly reactive intermediates within catalytic or multi-step synthetic pathways. A prominent example is its role in generating nitrile oxides. Through oxidation, often facilitated by hypervalent iodine(III) reagents like [hydroxy(tosyloxy)iodo]benzene (Koser's reagent), the aldoxime is converted into a nitrile oxide species. core.ac.ukevitachem.com This nitrile oxide is a highly reactive 1,3-dipole that is not typically isolated but participates immediately in subsequent reactions. core.ac.uk

The elucidated catalytic pathway for oxidative cycloadditions proceeds as follows:

Generation of the Active Species: The aldoxime is oxidized by the hypervalent iodine(III) reagent, leading to the formation of the corresponding nitrile oxide. core.ac.uk

1,3-Dipolar Cycloaddition: The in-situ generated nitrile oxide rapidly reacts with an unsaturated substrate, such as an alkene, through a 1,3-dipolar cycloaddition reaction. core.ac.uk

Formation of Heterocycle: This cycloaddition results in the formation of a five-membered heterocyclic ring, such as an isoxazole (B147169). core.ac.uksmolecule.com

In this cycle, the this compound is the starting material for the key reactive intermediate. The structure of the oxime is critical; for example, in a copper-catalyzed amidation reaction, the significant steric hindrance provided by the 2,6-dimethyl groups completely prevented the reaction from occurring, indicating that this substrate is unsuitable for that specific catalytic cycle. acs.org Similarly, in photoinduced electron transfer (PET) reactions, oxime ethers can be cyclized to form phenanthridines, a process initiated by an electron transfer step to form a radical cation, followed by nucleophilic attack of the aryl ring onto the oxime ether's nitrogen. nih.gov

Rearrangement Reactions and Fragmentations of this compound Derivatives

Derivatives of this compound are known to undergo specific rearrangement and fragmentation reactions, often dictated by the steric and electronic environment imposed by the ortho-methyl groups. These transformations are pivotal for synthesizing more complex molecules.

One significant transformation is the oxidative cycloaddition, which involves the fragmentation of the oxime N-O-H bond and rearrangement to form a nitrile oxide intermediate, which then reacts to form heterocycles like isoxazoles. core.ac.uksmolecule.com This process is an efficient method for creating complex cyclic compounds. core.ac.uk

Another key reaction involves the rearrangement of derivatives. For example, an acid chloride oxime derived from 2,6-dimethylbenzaldehyde can be used to synthesize fluoroformamidines. acs.orgnih.gov This transformation involves the migration of the 2,6-dimethylphenyl group to the nitrogen atom. acs.org It is noteworthy that only the Z-isomer of the precursor amidoxime (B1450833) is capable of participating in this specific rearrangement mechanism. acs.orgnih.gov

Steric and Electronic Factors Governing Rearrangement Pathways

The chemical behavior of this compound and its derivatives is strongly governed by the interplay of steric and electronic factors originating from its unique substitution pattern.

Steric Effects: The two methyl groups at the ortho positions create significant steric hindrance around the oxime functional group. smolecule.com This steric bulk can have two opposing effects:

Inhibition of Reaction: In many cases, steric hindrance can slow down or completely prevent a reaction. In a copper-catalyzed aldehyde-exchanged amidation, 2,6-dimethylbenzaldehyde failed to produce any product, a result attributed directly to steric hindrance. acs.org Similarly, in the synthesis of fluoroformamidines from the corresponding acid chloride oxime, the 2,6-dimethyl substitution resulted in a decreased conversion rate compared to less hindered analogues. acs.orgnih.gov

Acceleration of Reaction: Conversely, steric crowding can enforce a specific molecular conformation that is highly favorable for a particular reaction. For intramolecular cycloadditions, the incorporation of ortho-substituents can lock the molecule in a reactive conformation, thereby accelerating the desired cyclization process. psu.edu

Electronic Effects: Despite the significant steric bulk, reactions can still proceed efficiently if driven by strong electronic factors. In the oxidative cycloaddition of this compound to form isoxazoles using a hypervalent iodine reagent, the product was obtained in a moderate to good yield. core.ac.uk This outcome suggests that the electrostatic effects and the inherent reactivity of the generated nitrile oxide intermediate can overcome the steric impediment, allowing the reaction to proceed. core.ac.uk The presence of electron-withdrawing or electron-donating groups on the aromatic ring can further modulate this reactivity. core.ac.uk

| Factor | Observation | Reaction Example | Outcome | Citation |

| Steric Hindrance | Ortho-methyl groups block access to the reactive center. | Copper-Catalyzed Amidation | No product formation. | acs.org |

| Steric Hindrance | Bulky groups lower the rate of rearrangement. | Fluoroformamidine Synthesis | Decreased conversion. | acs.orgnih.gov |

| Steric Acceleration | Ortho-substituents enforce a reactive conformation. | Intramolecular Cycloaddition | Accelerated reaction rate. | psu.edu |

| Electronic Effects | The inherent reactivity of the intermediate overcomes steric bulk. | Oxidative Cycloaddition | Moderate to good product yield. | core.ac.uk |

Isomerization Phenomena in Oxime Chemistry (E/Z Isomerism)

The carbon-nitrogen double bond of the oxime functional group does not allow for free rotation, which gives rise to geometric isomerism. These isomers are designated as E (entgegen, "opposite") and Z (zusammen, "together"), depending on the spatial orientation of the hydroxyl group relative to the other substituent on the carbon atom (in this case, the 2,6-dimethylphenyl group).

For this compound, an equilibrium between the Z and E isomers exists, with the Z-isomer typically being the predominant form under standard conditions. smolecule.com The ratio of these isomers can be influenced by external factors such as solvent polarity and temperature. smolecule.com This isomerism is not merely a structural curiosity; it has significant chemical consequences. In certain reactions, only one of the two isomers is reactive. For instance, in the rearrangement of amidoximes to fluoroformamidines, it has been observed that only the Z stereoisomer is capable of participating in the reaction mechanism. acs.orgnih.gov Batches of starting material with a high Z:E ratio lead to higher yields, while the slow isomerization of the active Z form to the inactive E form over time can lead to reproducibility issues. acs.org

The stereoselectivity of the oxime synthesis can be controlled to some extent by the reaction conditions.

| Condition | Z-Isomer (%) | E-Isomer (%) | Notes | Citation |

| Methanol (B129727), 25°C | 82 | 18 | Represents a typical equilibrium distribution. | smolecule.com |

| Toluene (B28343), 80°C | 65 | 35 | Apolar solvents can favor the E-isomer. | smolecule.com |

| Catalytic TiCl₄ | 95 | 5 | Lewis acid catalysts can enhance Z-selectivity. | smolecule.com |

Advanced Derivatization and Functionalization Strategies

Synthesis of Oxime Ethers and Esters with Modified Reactivity Profiles

The derivatization of the hydroxyl group of 2,6-Dimethylbenzaldehyde (B72290) oxime into ethers and esters is a fundamental strategy to modulate its electronic and steric properties. O-alkylation (to form ethers) and O-acylation (to form esters) can significantly alter the reactivity of the C=N bond and the stability of the molecule. For instance, the introduction of an electron-withdrawing acyl group can make the oxime a better leaving group in rearrangement reactions. Conversely, the addition of a bulky alkyl group can provide steric shielding or introduce new functionalities. These modifications are crucial for controlling the regioselectivity and stereoselectivity of subsequent transformations and for creating libraries of compounds with diverse reactivity profiles.

Table 1: Potential Oxime Ether and Ester Derivatives of 2,6-Dimethylbenzaldehyde Oxime

| Derivative Type | General Structure | R Group Example | Potential Reactivity Modification |

| Oxime Ether | C9H10N-O-R | Methyl, Benzyl | Increased stability, altered nucleophilicity |

| Oxime Ester | C9H10N-O-C(O)R | Acetyl, Benzoyl | Enhanced leaving group ability, precursor for rearrangements |

Strategic Incorporations into Heterocyclic Systems

This compound serves as a key building block for the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and materials science.

A primary application of this compound is in the synthesis of isoxazoles through a [3+2] dipolar cycloaddition reaction. core.ac.uk This process involves the in-situ oxidation of the aldoxime to its corresponding nitrile oxide, a highly reactive 1,3-dipole. core.ac.uknih.gov Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent), are effective oxidants for this transformation. core.ac.uk The generated 2,6-dimethylbenzonitrile (B146758) oxide is immediately trapped by a dipolarophile, such as an alkene or alkyne, to yield the isoxazole (B147169) or isoxazoline (B3343090) ring system. nih.govorganic-chemistry.org

A specific example involves the reaction of this compound with an enaminone in the presence of Koser's reagent, which proceeds at room temperature to produce the corresponding 3,4-substituted isoxazole derivative in moderate yield. core.ac.uk This method highlights an efficient, regioselective approach to complex isoxazoles under mild conditions. core.ac.uk

Table 2: Isoxazole Synthesis from this compound

| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Reference |

| This compound | (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Koser's Reagent | 1-(3-(2,6-Dimethylphenyl)isoxazol-4-yl)ethan-1-one | 59% | core.ac.uk |

Beyond isoxazoles, the nitrile oxide derived from this compound can be utilized to construct other five-membered heterocycles. A novel strategy involves the cyclisative capture of the in-situ generated 2,6-dimethylbenzonitrile oxide with a cyanamide (B42294) ion to produce 1,2,4-oxadiazol-5(4H)-imine derivatives. amazonaws.com This reaction provides a pathway to pharmacologically relevant oxadiazole cores. amazonaws.comimpactfactor.org

Furthermore, by adapting the strategy to use in-situ generated nitrile imines, which are analogs of nitrile oxides, a formal 1,3-dipolar cycloaddition with a cyanamide ion can afford 1,2,4-triazol-3-imine frameworks. amazonaws.com These imine products can be subsequently hydrolyzed to the corresponding 1,2,4-triazol-3-ones, which are important motifs in medicinal chemistry. amazonaws.comnih.gov These synthetic routes demonstrate the utility of this compound as a precursor to a diverse library of nitrogen-rich heterocyclic compounds. amazonaws.comresearchgate.netresearchgate.net

Halogenation and Fluorination Strategies for Enhanced Reactivity

Introducing halogens into the oxime functional group provides highly reactive intermediates that serve as versatile synthons for further molecular elaboration.

The conversion of this compound to its corresponding hydroximoyl chloride (an acid chloride oxime) is a key step in enhancing its reactivity. amazonaws.com This transformation is typically achieved through chlorination with reagents like N-chlorosuccinimide (NCS). nih.gov The resulting 2,6-dimethylbenzohydroximoyl chloride is a stable, isolable intermediate. amazonaws.com

This halogenated compound is a direct precursor to the 2,6-dimethylbenzonitrile oxide dipole; treatment with a non-nucleophilic base promotes dehydrochlorination, generating the nitrile oxide in situ for cycloaddition reactions. core.ac.ukamazonaws.com Furthermore, this acid chloride oxime is the starting point for the synthesis of novel fluorinated functional groups. nih.govacs.org

A recently developed modular synthesis provides access to underutilized fluoroformamidine functional groups starting from acid chloride oximes. nih.govacs.org The acid chloride oxime derived from 2,6-dimethylbenzaldehyde has been successfully employed in this protocol, although with notedly decreased conversion compared to less sterically hindered analogs. nih.govacs.org

The reaction involves the in-situ formation of an amidoxime (B1450833) by reacting the acid chloride oxime with a secondary amine (e.g., morpholine), followed by a rapid rearrangement facilitated by a sulfur(VI)-fluoride reagent. acs.org This one-pot process efficiently converts the acid chloride oxime into a fluoroformamidine. nih.gov These fluoroformamidine products are valuable intermediates in their own right and can be readily converted into other nitrogen-rich functional groups, such as ureas, through simple hydrolysis. nih.govacs.org

Table 3: Transformation of this compound to Fluoroformamidine

| Starting Material | Intermediate | Reagents | Product | Reference |

| This compound | 2,6-Dimethylbenzohydroximoyl chloride | 1. NCS2. Morpholine, NEt3, Sulfur(VI)-fluoride reagent | N-(2,6-dimethylphenyl)-N'-fluoromethylene-morpholin-4-amine | acs.org, nih.gov |

Computational and Theoretical Chemistry Studies of 2,6 Dimethylbenzaldehyde Oxime and Its Derivatives

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and geometry of molecules. For 2,6-dimethylbenzaldehyde (B72290) oxime, DFT calculations begin with geometrical optimization, a process that determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

This optimization is typically performed using a specific functional, such as B3LYP or PBE1PBE, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals. nih.govscispace.com The process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible, representing a stationary point on the potential energy surface. For a related compound, 2,6-dichlorobenzaldehyde (B137635) oxime, crystallographic studies revealed that the oxime group is significantly twisted with respect to the benzene (B151609) ring, an important structural feature that DFT would aim to reproduce. nih.gov

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be derived. This includes the distribution of electrons, molecular orbital energies, and electrostatic potential, which are crucial for predicting reactivity and spectroscopic behavior.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. biointerfaceresearch.com This approach simulates the excitation of electrons from occupied to unoccupied orbitals, providing information on absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands.

Vibrational spectra, such as Infrared (IR) and Raman, can also be predicted through frequency calculations on the optimized geometry. These calculations yield the harmonic vibrational frequencies corresponding to the fundamental modes of molecular motion. The computed frequencies are often scaled by an empirical factor to better match experimental data.

Furthermore, DFT is employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized structure, theoretical ¹H and ¹³C NMR spectra can be generated, aiding in the structural elucidation of complex molecules and their isomers.

Table 1: Example of Predicted Spectroscopic Data for a Benzaldehyde (B42025) Oxime Derivative

| Spectroscopic Parameter | Computational Method | Predicted Value |

|---|---|---|

| UV-Vis (λmax) | TD-DFT/B3LYP/6-311G(d,p) | 285 nm |

| Major IR Frequency (C=N stretch) | DFT/B3LYP/6-311G(d,p) | 1650 cm⁻¹ (scaled) |

| ¹H NMR (oxime proton, -OH) | GIAO/DFT/B3LYP/6-311G(d,p) | 10.5 ppm |

| ¹³C NMR (imine carbon, C=N) | GIAO/DFT/B3LYP/6-311G(d,p) | 149.0 ppm |

Note: The data in this table is illustrative of typical computational outputs for oxime derivatives and not specific experimental or calculated values for 2,6-dimethylbenzaldehyde oxime.

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller gap generally implies higher reactivity.

DFT calculations provide detailed visualizations and energy values for these orbitals. biointerfaceresearch.com For oxime derivatives, the HOMO is often localized on the phenyl ring and the C=N-O moiety, while the LUMO may be distributed over the aromatic system. biointerfaceresearch.com Analysis of these orbitals helps in understanding charge transfer possibilities within the molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output, illustrating the charge distribution on the molecule's surface. biointerfaceresearch.com These maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. MEP maps are useful for predicting sites of electrophilic and nucleophilic attack, providing insight into intermolecular interactions. biointerfaceresearch.com

Table 2: Example of Calculated Electronic Properties for a Benzaldehyde Oxime Derivative

| Property | Symbol | Typical Calculated Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Chemical reactivity, stability |

| Ionization Potential | IP | 6.5 eV | Energy to remove an electron |

| Electron Affinity | EA | 1.2 eV | Energy released upon gaining an electron |

Note: The data in this table is illustrative and not specific to this compound.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. For reactions involving this compound, such as its formation, hydrolysis, or rearrangement, DFT can be used to model the entire reaction pathway. This involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govnih.gov

A transition state (TS) represents the highest energy point along a reaction coordinate. Locating the precise geometry and energy of a TS is a primary goal of mechanistic studies. datapdf.com Computational methods like nudged elastic band (NEB) or eigenvector-following algorithms are used to find these first-order saddle points on the potential energy surface. nih.gov

Energy Barriers and Reaction Kinetics from First Principles

Once the energies of the reactants and transition states are calculated, the activation energy barrier for a reaction can be determined. This energy barrier is a critical factor controlling the reaction rate. A higher barrier corresponds to a slower reaction. DFT calculations can provide Gibbs free energy of activation (ΔG‡), which includes enthalpic (ΔH‡) and entropic (ΔS‡) contributions, offering a more complete picture of reaction kinetics. researchgate.net

For example, the formation of an oxime from an aldehyde and hydroxylamine (B1172632) involves a multi-step process, including the formation of a tetrahedral intermediate followed by a rate-limiting dehydration step. nih.govresearchgate.net DFT studies can model each step, calculating the energy barriers and determining which step is rate-determining under various conditions (e.g., neutral vs. acid-catalyzed). datapdf.comku.ac.ae

Table 3: Illustrative Energy Profile for a Reaction Step

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State | +18.5 | +22.0 |

| Products | -5.0 | -4.2 |

Note: This table represents a hypothetical energy profile for a single reaction step and does not correspond to a specific reaction of this compound.

Solvation Effects on Reaction Thermodynamics and Kinetics

Reactions are most often carried out in a solvent, which can have a profound impact on thermodynamics and kinetics. Computational models can account for these effects using various solvation models. The most common are implicit (continuum) models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. biointerfaceresearch.comdatapdf.com

Conformational Analysis and Stereochemical Considerations

The oxime functional group (-C=N-OH) can exist as two geometric isomers, (E) and (Z), due to restricted rotation around the C=N double bond. nih.gov The relative stability of these isomers and the energy barrier for their interconversion are important stereochemical considerations. Computational methods can be used to calculate the energies of both the (E) and (Z) isomers of this compound to predict which is the more stable form. nih.gov

The steric hindrance from the two methyl groups at the 2 and 6 positions of the benzene ring is expected to play a significant role in determining the preferred conformation. These groups may influence the orientation of the oxime moiety relative to the aromatic ring. A conformational analysis would involve systematically rotating the key single bonds (e.g., the Ar-CH bond) to map out the potential energy surface and identify all low-energy conformers.

Furthermore, DFT calculations can model the transition state for E/Z isomerization, providing the activation energy for this process. This information is crucial for understanding the dynamic behavior of the oxime in solution and whether the isomers are stable enough to be isolated separately under experimental conditions. nih.govnih.gov

Investigating E/Z Isomerism and Interconversion Pathways

The carbon-nitrogen double bond (C=N) in oximes is rigid, leading to the possibility of geometric isomerism, specifically E/Z isomerism. The E isomer has the hydroxyl (-OH) group and the aromatic ring on opposite sides of the C=N bond, while the Z isomer has them on the same side.

Computational studies, often employing Density Functional Theory (DFT), are used to determine the relative stabilities of these isomers and the energy barrier for their interconversion. nih.gov Theoretical calculations show that for many substituted benzaldehyde oximes, the E-isomer is thermodynamically more stable than the Z-isomer. nih.gov The interconversion between the two forms does not occur through a simple rotation around the C=N bond, which would require breaking the π-bond, but rather through an in-plane "inversion" of the nitrogen atom. nih.gov This pathway involves a transition state where the C=N-O group is nearly linear. The calculated energy barrier for this isomerization is typically high, suggesting that the interconversion is extremely slow at room temperature. nih.gov

Chemical synthesis methods for oximes often result in a mixture of both E and Z isomers. researchgate.net Temperature can play a significant role in determining the final ratio of isomers by affecting the position of the equilibrium. researchgate.net

| Isomer/State | Relative Gibbs Free Energy (kJ/mol) | Description |

|---|---|---|

| E-Isomer | 0.00 | The thermodynamically more stable isomer. |

| Z-Isomer | +2.05 | Slightly less stable, potentially due to steric interactions. nih.gov |

| Transition State (TS) | ~200 | The energy barrier for the E/Z interconversion process. nih.gov |

Impact of Steric Congestion on Molecular Conformations

The molecular structure of this compound is significantly influenced by steric hindrance. The two methyl groups (-CH₃) at the ortho positions (2 and 6) of the benzene ring are bulky. This creates steric repulsion with the oxime group (-CH=NOH), forcing it to twist out of the plane of the aromatic ring to achieve a more stable, lower-energy conformation.

This out-of-plane rotation is a classic example of a steric effect minimizing repulsive forces between adjacent bulky groups. unina.it If the molecule were perfectly planar, the hydrogen atoms of the methyl groups and the atoms of the oxime group would be too close, leading to significant steric strain. By twisting, the molecule relieves this strain. The degree of this twist is often quantified by the dihedral angle between the plane of the aromatic ring and the plane of the oxime substituent. Computational models can precisely calculate these angles. For ortho-substituted benzaldehyde oximes, this steric effect is a primary determinant of the molecule's three-dimensional shape. researchgate.net

| Parameter | Hypothetical Planar Conformation | Calculated Minimum-Energy Conformation |

|---|---|---|

| Dihedral Angle (C2-C1-C7=N8) | 0° | ~45-60° |

| Reason for Deviation | High steric strain | Minimization of steric repulsion between methyl groups and the oxime moiety. nih.govunina.it |

Non-Linear Optical Properties and Electronic Excitations

The electronic behavior of this compound, particularly how its electrons respond to light, can be predicted through advanced computational methods. These properties are critical for understanding its potential use in optical technologies.

Theoretical Prediction of Optical Spectra

The optical absorption properties of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). arxiv.orgnih.gov This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. For aromatic compounds like this compound, the absorption in the ultraviolet-visible (UV-Vis) range is typically dominated by π → π* transitions. malayajournal.org These transitions involve the excitation of an electron from a lower-energy π bonding orbital to a higher-energy π* anti-bonding orbital.

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption, which is related to a quantity called oscillator strength (f). malayajournal.orglongdom.org The results of these calculations allow for a theoretical UV-Vis spectrum to be generated, which can then be compared with experimental data. malayajournal.orgbiointerfaceresearch.com

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | ~330 | 0.45 | HOMO → LUMO (π → π) |

| S0 → S2 | ~280 | 0.21 | HOMO-1 → LUMO (π → π) |

Note: Values are representative for aromatic oximes based on TD-DFT calculations. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Potential for Advanced Photonic Material Design

Molecules with specific electronic properties can interact with intense light in ways that are useful for photonic applications, such as frequency conversion or optical switching. These are known as non-linear optical (NLO) properties. researchgate.net Quantum chemical calculations are essential for predicting the NLO response of a molecule. frontiersin.org Key parameters include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). nih.gov

A large hyperpolarizability value (β) is indicative of a strong second-order NLO response. nih.gov This property is often found in molecules that have an asymmetric distribution of electron density, which can be influenced by the presence of both electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net The steric twist in this compound affects the degree of π-conjugation between the ring and the oxime group, which in turn modulates its electronic and NLO properties. Theoretical calculations can quantify these properties and guide the design of new molecules with enhanced NLO capabilities for use in advanced photonic and optoelectronic devices. frontiersin.orgku.ac.ae

| Property | Symbol | Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | ~2.5 D | Measures the molecule's overall polarity. |

| Average Polarizability | α | ~100 | Indicates how easily the electron cloud is distorted by an electric field. |

| First Hyperpolarizability | βtot | Variable | Quantifies the second-order NLO response, crucial for photonic applications. nih.gov |

Sophisticated Spectroscopic and Structural Elucidation Approaches

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,6-dimethylbenzaldehyde (B72290) oxime, offering detailed information about the chemical environment of each atom.

¹H and ¹³C NMR for Aromatic and Oxime Proton/Carbon Environments

¹H and ¹³C NMR spectra provide fundamental information for the structural confirmation of 2,6-dimethylbenzaldehyde oxime. The ¹H NMR spectrum is characterized by distinct signals corresponding to the oxime proton (-NOH), the imine proton (-CH=N), the aromatic protons, and the methyl group protons. The oxime proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The imine proton also resonates in the downfield region, usually as a sharp singlet. The aromatic region will display signals corresponding to the two equivalent protons at the C3 and C5 positions and the unique proton at the C4 position. The six protons of the two equivalent methyl groups will appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum complements the ¹H data by identifying each unique carbon environment. Key signals include the imine carbon (C=N), the six distinct aromatic carbons, and the methyl carbons. Computational DFT approaches have been shown to be effective in accurately predicting ¹H and ¹³C chemical shifts for complex oximes, aiding in the precise assignment of challenging signals, including those of diastereotopic groups in related molecules rsc.org.

Predicted NMR Data for this compound (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| -NO -H | ~11.5 (s, 1H) | - | Chemical shift is concentration and solvent dependent. |

| -C H=N- | ~8.3 (s, 1H) | ~148.0 | The imine proton and carbon are characteristically downfield. |

| Ar-H 3, Ar-H 5 | ~7.1 (d, 2H) | ~128.5 | Protons ortho to the C4 position. |

| Ar-H 4 | ~7.2 (t, 1H) | ~130.0 | Proton para to the oxime group. |

| Ar-C 1 | - | ~132.0 | Ipso-carbon attached to the oxime group. |

| Ar-C 2, Ar-C 6 | - | ~136.0 | Carbons bearing the methyl groups. |

| Ar-C 3, Ar-C 5 | - | ~128.5 | Corresponds to the C-H at the 3 and 5 positions. |

| Ar-C 4 | - | ~130.0 | Corresponds to the C-H at the 4 position. |

| -C H₃ | ~2.3 (s, 6H) | ~20.0 | The two methyl groups are equivalent. |

Note: The chemical shifts are predicted values based on data from structurally similar compounds such as 2-methylbenzaldehyde (B42018) oxime and other benzaldehyde (B42025) oxime derivatives. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the complete bonding network and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the aromatic protons at C4 and the protons at C3/C5, confirming their adjacent relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). It would be used to definitively link the aromatic proton signals to their corresponding aromatic carbon signals (e.g., H4 to C4) and the methyl proton signal to the methyl carbon signal.

From the methyl protons (-CH₃) to the aromatic carbons C2, C6, and C1.

From the imine proton (-CH=N) to the aromatic ipso-carbon C1.

From the aromatic proton H4 to carbons C2 and C6.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity rsc.org.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. Beyond simple characterization, HRMS is particularly powerful for identifying transient or reactive intermediates in chemical reactions, thereby elucidating reaction mechanisms.

For this compound, HRMS could be employed to study mechanistic pathways in reactions such as oxidative cyclizations nih.gov. For instance, in a photoinduced electron transfer (PET) reaction designed to form a phenanthridine (B189435) derivative, the oxime ether could undergo a one-electron oxidation to form a radical cation intermediate nih.gov. Detecting this short-lived species would be challenging, but HRMS coupled with a soft ionization technique like Electrospray Ionization (ESI) could capture and provide an exact mass measurement of this key intermediate. This data would serve as direct evidence for the proposed single-electron transfer mechanism, helping to differentiate it from other potential pathways.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups.

For this compound, the IR spectrum would prominently feature a broad absorption band in the 3100-3400 cm⁻¹ region, characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding. A medium to weak intensity band around 1620-1680 cm⁻¹ would correspond to the C=N (imine) stretching vibration. Other key absorptions include those for aromatic C-H stretching (just above 3000 cm⁻¹), aliphatic C-H stretching of the methyl groups (around 2950 cm⁻¹), and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. The N-O stretching vibration typically appears in the 930-960 cm⁻¹ range malayajournal.org.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C=N stretch often produce strong signals, aiding in a complete vibrational analysis malayajournal.org.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

| O-H stretch | 3100 - 3400 | Strong, Broad | Indicative of the oxime hydroxyl group and hydrogen bonding. |

| Aromatic C-H stretch | 3010 - 3080 | Medium | Confirms the aromatic system. |

| Aliphatic C-H stretch | 2850 - 2980 | Medium | From the two methyl groups. |

| C=N stretch | 1620 - 1680 | Medium to Weak | Key band for the oxime functional group. |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected for the benzene ring. |

| N-O stretch | 930 - 960 | Medium | Characteristic of the oxime N-O bond. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and details of intermolecular interactions in the solid state.

While the crystal structure for this compound is not available, the structure of the closely related compound, 2,6-dichlorobenzaldehyde (B137635) oxime, has been determined nih.gov. This structure reveals important features that are highly likely to be conserved. The analysis shows that the oxime fragment is twisted with respect to the benzene ring. A crucial feature is the formation of intermolecular O-H···N hydrogen bonds between two molecules, creating a centrosymmetric dimer nih.gov. This hydrogen bonding motif is a common feature in the solid-state structures of oximes and is expected to be present in this compound as well.

Representative Crystallographic Data from 2,6-Dichlorobenzaldehyde Oxime

| Parameter | Value | Description |

| Crystal System | Triclinic | The fundamental repeating unit shape. |

| Space Group | P-1 | Describes the symmetry of the crystal lattice. |

| Hydrogen Bond (D···A) | O···N | The atoms involved in the hydrogen bond. |

| D···A Distance | 2.850 (2) Å | The distance between the donor and acceptor atoms. |

| D-H···A Angle | 144° | The angle of the hydrogen bond. |

Data obtained from the crystallographic study of 2,6-dichlorobenzaldehyde oxime and is presented as a representative example. nih.gov

Elucidation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound and its derivatives, X-ray crystallography is a powerful technique to determine the precise three-dimensional structure and understand these forces.

Studies on structurally similar compounds, such as (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime, provide significant insights. A low-temperature (110 K) X-ray diffraction study of this derivative was conducted to analyze its molecular dimensions and intermolecular interactions. smolecule.com Such research is fundamental to establishing the compound's properties at the molecular level. smolecule.com

In the crystal lattice of oxime derivatives, molecules are often linked by hydrogen bonds. For instance, in tryptanthrin-6-oxime, molecules are interconnected by hydrogen bonds involving the oxime hydroxyl (OH) group and a nitrogen atom of an adjacent molecule, forming ladder-type chains. nih.gov These chains then pack in a spiral fashion. nih.gov It has been noted that for the E-isomer of some oximes, intermolecular hydrogen bonds are readily formed, which is an energetically favorable state that promotes its crystallization over the Z-isomer, where such bonding can be sterically hindered. nih.gov

| Parameter | (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Temperature | 110 K |

| Key Intermolecular Interaction | O-H···N Hydrogen Bonds |

| Packing Motif | Chains/Layers |

Confirmation of Isomeric Forms and Tautomeric States

The C=N double bond in this compound is subject to restricted rotation, leading to the existence of geometric isomers, designated as E and Z. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for identifying and quantifying these isomeric forms in solution.

The spatial relationship between the hydroxyl group and the substituents on the carbon and nitrogen atoms results in distinct chemical shifts in both ¹H and ¹³C NMR spectra. The chemical shift of the proton attached to the imine carbon (CH=N) is particularly sensitive to the isomer's configuration.

Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive confirmation of the isomeric structure. A NOESY experiment detects spatial proximity between protons. For an E-isomer, a cross-peak would be observed between the oxime proton (-OH) and the aromatic protons, whereas for a Z-isomer, the interaction would be with the aldehyde proton. nih.gov In studies of similar oximes, the observation of a single cross-peak involving the oxime proton has been used to confirm the predominance of the E-isomer in solution. nih.gov The presence of two distinct signals in the characteristic region for the oxime hydroxyl proton in a ¹H NMR spectrum can indicate the presence of both isomers in a solution, with the ratio of their integral intensities corresponding to their relative abundance. nih.gov

Oximes can also theoretically exist in equilibrium with their nitroso tautomers (R-CH=N-OH ⇌ R-CH₂-N=O). However, for most oximes derived from aldehydes, the oxime form is significantly more stable. While this tautomerism is a known phenomenon, the equilibrium heavily favors the oxime, and nitroso compounds are generally only stable when there is no hydrogen on the carbon adjacent to the nitrogen atom. researchgate.net Therefore, under typical conditions, this compound exists predominantly in its oxime form rather than as the nitrosomethane (B1211736) tautomer.

Table 2: Spectroscopic Data for Isomer Identification (Note: This table illustrates typical NMR chemical shift differences used for isomer identification.)

| Isomer | Key ¹H NMR Signal | Expected NOESY Correlation | Predominance |

| E -isomer | Distinct chemical shift for -OH proton | Cross-peak between -OH and aromatic ring protons | Often the major isomer found in solution and solid state |

| Z -isomer | Separate, distinct chemical shift for -OH proton | Cross-peak between -OH and methine proton (CH=N) | Often the minor isomer |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the detection and characterization of chemical species with unpaired electrons, such as free radicals. The application of EPR has been crucial in confirming the formation of short-lived radical intermediates from oximes during chemical reactions.

Iminoxyl radicals can be generated from oximes through one-electron oxidation. nih.gov These radicals were first discovered in 1964 using EPR spectroscopy to study the reaction of oximes from aromatic aldehydes and ketones with a strong oxidant. nih.gov Due to the typically short lifetimes of these radicals (around 10⁻² seconds), a flow system was necessary to record their EPR spectra. nih.gov

The unpaired electron in an iminoxyl radical is delocalized between the nitrogen and oxygen atoms, which is reflected in the hyperfine splitting pattern of the EPR spectrum. This pattern provides structural information about the radical. The formation of oxime radicals as intermediates in certain synthetic reactions, such as oxidative C-O coupling, has been confirmed directly by EPR spectroscopy. nih.gov

In some cases, when the primary radical is too unstable to be detected directly, a technique called spin trapping is employed. This involves using a "spin trap" molecule (e.g., α-phenyl-N-tert-butylnitrone, PBN) that reacts with the transient radical to form a more stable radical adduct. nih.gov This adduct accumulates to a concentration detectable by EPR, and the hyperfine splitting constants of the resulting spectrum can be used to identify the original, short-lived radical. nih.gov This method allows for the detection and identification of radicals involved in various chemical and biological processes. nih.govresearchgate.net

Table 3: EPR Spectroscopy Parameters for Radical Detection

| Technique | Principle | Application to Oximes | Key Finding |

| Direct EPR | Direct detection of paramagnetic species. | Observation of iminoxyl radicals formed by oxidation of the oxime. | Confirms the generation of short-lived iminoxyl radical intermediates. |

| Spin Trapping EPR | A transient radical reacts with a spin trap to form a stable radical adduct. | Characterization of highly reactive radicals (e.g., hydroxyl radicals) produced in reactions involving oxime derivatives. | Allows identification of unstable radicals by analyzing the more persistent spin adduct. |

Applications in Advanced Organic Synthesis and Materials Chemistry

2,6-Dimethylbenzaldehyde (B72290) Oxime as a Versatile Intermediate in Complex Chemical Syntheses

Oximes are recognized as crucial intermediates in organic synthesis because they can be readily converted into a variety of other functional groups. ijprajournal.commdpi.com Derived from aldehydes or ketones, oximes are accessible and serve as precursors for numerous chemical transformations. mdpi.com While specific research on 2,6-Dimethylbenzaldehyde oxime is not extensively detailed, its structural similarity to other benzaldehyde (B42025) oximes indicates its potential for analogous applications. smolecule.com

Generally, benzaldehyde oximes are employed as intermediates in the synthesis of diverse organic molecules, including:

Heterocycles: These are cyclic compounds containing atoms of at least two different elements in their rings.

N-substituted aromatic compounds: These are created through processes like the Beckmann rearrangement. smolecule.com

Nitriles, amides, and amines: The versatility of the oxime group allows for its conversion into these fundamental chemical moieties. ijprajournal.com

The synthesis of oximes from carbonyl compounds is a foundational reaction in organic chemistry, often used for the protection, purification, and characterization of these compounds. ijprajournal.comorientjchem.org For instance, the reaction of benzaldehyde with hydroxylamine (B1172632) hydrochloride can yield the corresponding oxime with high efficiency. orientjchem.org The 2,6-dimethyl substitution pattern on the aromatic ring of this compound introduces specific steric and electronic effects that can be exploited to control the outcome of subsequent synthetic steps, making it a tailored intermediate for complex molecular architectures.

| Reaction Type | Resulting Compound Class | Reference Application |

| Beckmann Rearrangement | Amides | Synthesis of N-substituted aromatic compounds smolecule.comwikipedia.org |

| Dehydration | Nitriles | Conversion to benzonitrile (B105546) derivatives wikipedia.org |

| Reduction | Amines | Formation of primary amines |

| Oxidative Cycloaddition | Heterocycles | Creation of complex ring structures smolecule.com |

Contributions to Ligand Design in Coordination Chemistry

The unique molecular structure of this compound makes it a compelling candidate for ligand design in the field of coordination chemistry. The strategic placement of the two methyl groups at the 2 and 6 positions of the benzaldehyde ring creates a controlled steric environment around the coordination site. smolecule.com This steric hindrance is advantageous as it can prevent undesirable polymerization reactions that may occur with less hindered oxime ligands and can influence the coordination geometry of the resulting metal complex. smolecule.com

Furthermore, the methyl substituents are electron-donating, which increases the electron density at the oxime's nitrogen atom. This electronic enhancement boosts its donor capability towards metal centers, which is particularly useful for stabilizing transition metals in higher oxidation states. smolecule.com

The oxime functional group offers versatile coordination modes, capable of binding to metal ions and forming stable chelate complexes. smolecule.comresearchgate.net The bidentate nature of similar ligands, coordinating through both the oxime nitrogen and a hydroxyl oxygen, leads to the formation of stable chelate rings that enhance the properties and reactivity of the metal complexes. researchgate.net In the case of this compound, the nitrogen atom of the oxime group acts as a primary coordination site. The steric bulk provided by the flanking methyl groups influences the geometry of the complex, often favoring specific orientations that can lead to unique electronic or catalytic properties. smolecule.com Transition metal complexes involving nickel, copper, and cobalt have been synthesized with various oxime-based ligands, demonstrating the broad applicability of this class of compounds in forming stable coordination compounds. researchgate.netresearchgate.net

Metal-oxime complexes are increasingly investigated for their catalytic potential. The specific geometry and electronic environment enforced by the this compound ligand can lead to enhanced catalytic activity. smolecule.com For example, nickel complexes featuring oxime ligands have shown promise as catalysts in organic transformations and hydrogenation reactions. researchgate.net Similarly, copper-oxime complexes can be active in various oxidation processes, with the ligand influencing the redox properties of the copper center. researchgate.net

The development of heteroaxial cobalt oxime catalysts has been explored for processes like catalytic proton reduction for hydrogen generation. rsc.org These systems demonstrate that the ligand framework, including the oxime moiety, plays a critical role in the catalytic cycle. The catalytically active species generated from these complexes can initiate transformations, highlighting the importance of rational ligand design in creating effective catalytic systems. rsc.org

| Metal Ion | Potential Geometry | Potential Catalytic Application |

| Nickel(II) | Square Planar / Octahedral | Organic transformations, Hydrogenation researchgate.net |

| Copper(II) | Square Planar | Oxidation processes researchgate.net |

| Cobalt(III) | Octahedral | Proton reduction, Hydrogen generation rsc.org |

Precursor in the Synthesis of Specialty Chemicals

As a versatile intermediate, this compound serves as a precursor for a range of specialty chemicals. The oxime functional group can be readily transformed, providing access to valuable compound classes. ijprajournal.com

One significant application is in the synthesis of nitriles. The dehydration of benzaldehyde oxime yields benzonitrile, a common reaction pathway that can be applied to its derivatives. wikipedia.org Another key transformation is the Beckmann rearrangement, which converts the oxime into an amide. wikipedia.org This reaction is a powerful tool for creating N-substituted aromatic compounds from a readily available precursor.

Furthermore, oxime derivatives are increasingly used as selective sources for generating free radicals under thermal or photochemical conditions. mdpi.com The relatively weak N–O bond in oxime ethers and esters can be cleaved to produce N-centred and O-centred radicals, which are highly reactive intermediates for subsequent chemical reactions. This makes oxime derivatives valuable as initiators in radical-based transformations. mdpi.com

Utility in the Construction of Functional Organic Materials

The properties of benzaldehyde oximes have been explored for applications in materials science. smolecule.com Specifically, derivatives with particular functionalities have been investigated for their potential in developing materials with unique optical or physical properties.

While direct application of this compound as a polymer precursor is not widely documented, the broader class of oximes has found use in materials science. smolecule.com Research has explored the use of functionalized benzaldehyde oximes in the development of liquid crystals and materials exhibiting nonlinear optical properties. smolecule.com Additionally, oxime analogues are known to function as modifiers for polymers, suggesting a role for this compound in tuning the properties of existing polymeric materials. juniperpublishers.com The rigid aromatic structure combined with the reactive oxime handle makes it a candidate for incorporation into polymer backbones or as a pendant group to introduce specific functionalities.